

Application of L-Lysine-bis-N-t-BOC-d4 in Drug Metabolism Studies

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Compound of Interest

Compound Name: *L-Lysine-bis-N-t-BOC-d4*

Cat. No.: *B12311026*

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Abstract

In drug metabolism and pharmacokinetics (DMPK) studies, the precise and accurate quantification of drug candidates and their metabolites in complex biological matrices is paramount.^{[1][2]} Isotope dilution mass spectrometry (IDMS) utilizing stable isotope-labeled internal standards (SIL-IS) is the gold standard for such bioanalytical assays.^{[1][2]} This document provides detailed application notes and protocols for the use of **L-Lysine-bis-N-t-BOC-d4** as a SIL-IS in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a hypothetical lysine-containing peptide therapeutic, "Peptide-X," in human plasma. The use of a deuterated internal standard like **L-Lysine-bis-N-t-BOC-d4**, which is chemically identical to the analyte's core structure but mass-shifted, allows for effective correction of matrix effects and variability during sample processing, thereby ensuring high accuracy and precision.^{[1][3]}

Introduction

L-Lysine-bis-N-t-BOC-d4 is a deuterated form of L-Lysine with tert-butyloxycarbonyl (BOC) protecting groups on both the alpha and epsilon amino groups.^{[4][5][6]} Its primary application in drug metabolism is as an internal standard for the quantitative analysis of analytes containing a lysine core structure.^[4] Stable isotopes of elements like hydrogen (deuterium), carbon, and nitrogen are incorporated into drug molecules or their analogs to serve as tracers for quantification during the drug development process.^{[4][7][8]}

The fundamental principle of using a SIL-IS is its co-elution and co-ionization with the analyte of interest in LC-MS/MS analysis. By adding a known concentration of the SIL-IS to the sample at an early stage, the ratio of the analyte's signal to the SIL-IS's signal can be used to calculate the analyte's concentration, effectively normalizing for variations in sample preparation and instrument response.[2]

Experimental Protocols

Materials and Reagents

- Analyte: Peptide-X (hypothetical lysine-containing peptide)
- Internal Standard: **L-Lysine-bis-N-t-BOC-d4**
- Biological Matrix: Human Plasma (K2EDTA)
- Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)
- Additives: Formic Acid (FA)
- Solid Phase Extraction (SPE): Oasis HLB μ Elution Plate

Stock and Working Solutions Preparation

- Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Peptide-X in 50% ACN/water.
- Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve **L-Lysine-bis-N-t-BOC-d4** in MeOH.
- Analyte Working Solutions: Serially dilute the analyte stock solution with 50% ACN/water to prepare working solutions for calibration standards and quality control (QC) samples.
- Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50% ACN/water.

Sample Preparation (Solid Phase Extraction)

- **Sample Spiking:** To 100 μL of human plasma, add 10 μL of the IS working solution (100 ng/mL). For calibration standards and QCs, add the appropriate analyte working solution. For blank samples, add 10 μL of 50% ACN/water.
- **Protein Precipitation:** Add 200 μL of 0.1% FA in ACN to each sample. Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
- **SPE Conditioning:** Condition the SPE plate wells with 200 μL of MeOH followed by 200 μL of water.
- **Loading:** Load the supernatant from the protein precipitation step onto the SPE plate.
- **Washing:** Wash the wells with 200 μL of 5% MeOH in water.
- **Elution:** Elute the analyte and IS with 50 μL of ACN.
- **Dilution:** Dilute the eluate with 50 μL of water containing 0.1% FA before injection.

LC-MS/MS Conditions

- **LC System:** Shimadzu Nexera X2 or equivalent
- **MS System:** Sciex Triple Quad 6500+ or equivalent
- **Column:** Waters ACQUITY UPLC BEH C18, 1.7 μm , 2.1 x 50 mm
- **Mobile Phase A:** 0.1% FA in Water
- **Mobile Phase B:** 0.1% FA in ACN
- **Gradient:** 5% B to 95% B over 5 minutes
- **Flow Rate:** 0.4 mL/min
- **Injection Volume:** 5 μL
- **Ionization Mode:** Electrospray Ionization (ESI), Positive
- **MRM Transitions:**

- Peptide-X: $[M+H]^+ \rightarrow y\text{-ion}$ (e.g., 543.2 \rightarrow 412.3)
- **L-Lysine-bis-N-t-BOC-d4** (IS): 351.2 \rightarrow 295.2 (corresponding to loss of a BOC group)

Data Presentation

The use of **L-Lysine-bis-N-t-BOC-d4** as an internal standard significantly improves the accuracy and precision of the quantification of Peptide-X in human plasma. Below are tables summarizing the validation data.

Table 1: Calibration Curve for Peptide-X in Human Plasma

Concentration (ng/mL)	Analyte/IS Peak Area Ratio (Mean \pm SD, n=3)	Accuracy (%)
1.0	0.012 \pm 0.001	102.5
5.0	0.061 \pm 0.004	101.2
20.0	0.245 \pm 0.015	99.8
100.0	1.230 \pm 0.071	100.5
500.0	6.180 \pm 0.350	101.8
1000.0	12.450 \pm 0.680	99.6
Linearity (r^2) > 0.995		

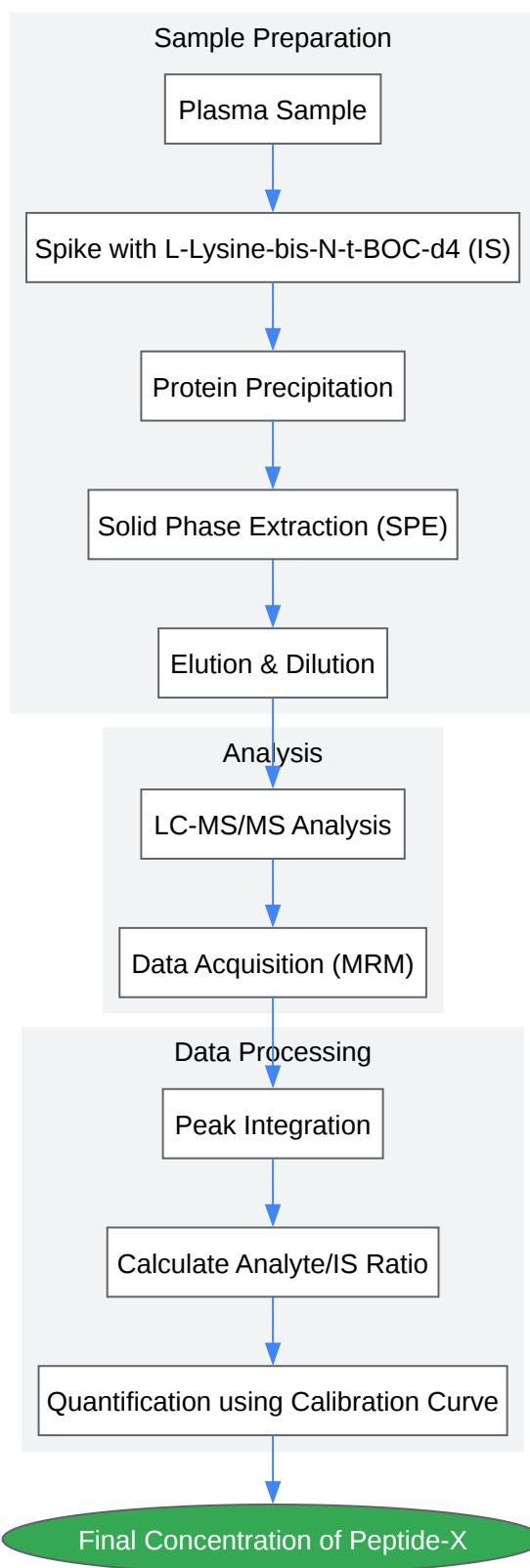
Table 2: Accuracy and Precision of Quality Control Samples

QC Level	Nominal Conc. (ng/mL)	Mean Measured Conc. (ng/mL) (n=5)	Accuracy (%)	Precision (%CV)
LQC (Low)	3.0	2.95	98.3	4.5
MQC (Medium)	80.0	81.2	101.5	3.2
HQC (High)	800.0	790.4	98.8	2.8

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of Peptide-X using **L-Lysine-bis-N-t-BOC-d4** as an internal standard.

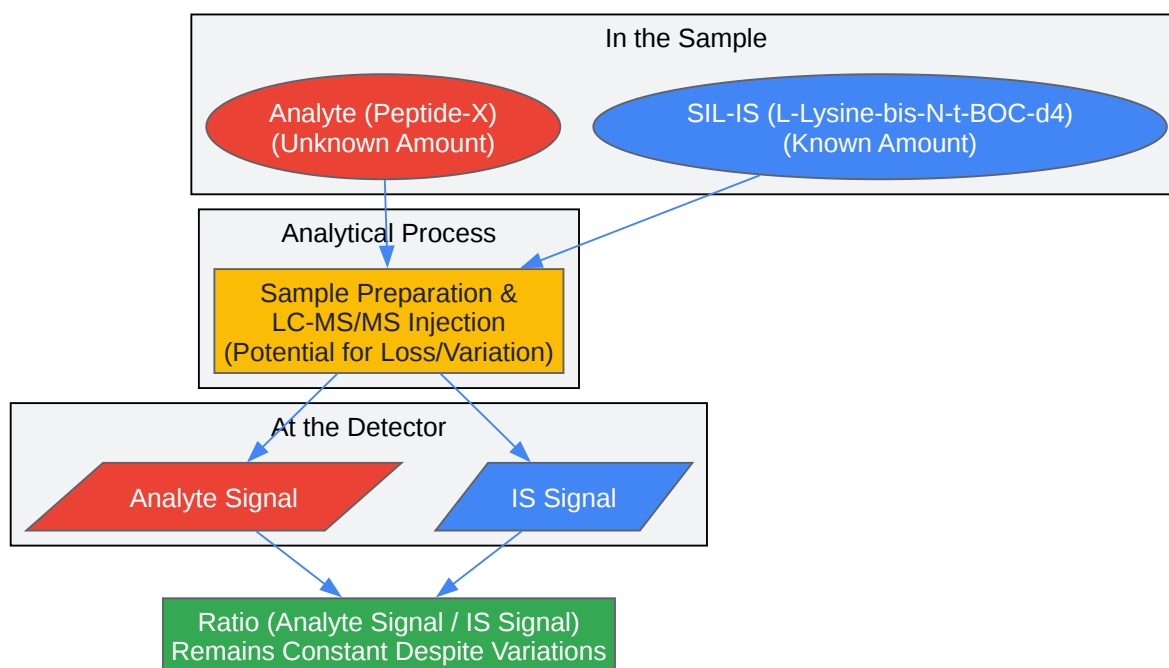


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Caption: Workflow for quantitative analysis of Peptide-X.

Principle of Isotope Dilution Mass Spectrometry

This diagram outlines the logical principle behind using a stable isotope-labeled internal standard.



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Caption: Principle of Stable Isotope Dilution.

Discussion

The results demonstrate that the use of **L-Lysine-bis-N-t-BOC-d4** as a stable isotope-labeled internal standard provides a robust and reliable method for the quantification of a lysine-containing peptide therapeutic in human plasma. The method exhibits excellent linearity, accuracy, and precision, meeting the typical requirements for regulated bioanalysis in drug development.

While deuterated standards are generally the first choice, it is important to note that in some cases, they may exhibit slight chromatographic separation from the analyte or different recoveries, although this was not observed in this hypothetical study.[3][9] Careful method development and validation are crucial to ensure the chosen SIL-IS behaves identically to the analyte throughout the analytical process.[2]

Conclusion

L-Lysine-bis-N-t-BOC-d4 is a suitable internal standard for the LC-MS/MS-based quantification of lysine-containing molecules in complex biological matrices. The protocol described herein provides a framework for developing highly accurate and precise bioanalytical methods essential for drug metabolism and pharmacokinetic studies. The integration of SIL-IS, such as **L-Lysine-bis-N-t-BOC-d4**, is a critical component for generating high-quality, reproducible data to support drug development programs.[2]

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